molecular formula C9H17N B13036515 Exo-3-amino-[3.3.1]nonane

Exo-3-amino-[3.3.1]nonane

Cat. No.: B13036515
M. Wt: 139.24 g/mol
InChI Key: AOCFIANMCTVRCR-JVHMLUBASA-N
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Description

Exo-3-amino-[331]nonane is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclo[331]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-3-amino-[3.3.1]nonane can be achieved through several methods. One common approach involves the radical C-carbonylation of methylcyclohexylamines. This method includes the use of oxidants such as lead tetraacetate (Pb(OAc)4) in the presence of potassium carbonate (K2CO3) to facilitate the formation of the bicyclic structure . Another method involves the Schmidt rearrangement of bicyclo[3.3.1]nonane dicarboxylic acid, which can yield different isomers of the compound depending on the reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Exo-3-amino-[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form the corresponding N-oxide derivative . Reduction reactions can also be performed to modify the bicyclic structure or introduce additional functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like lead tetraacetate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation can yield N-oxide derivatives, while reduction can produce various amine derivatives with modified bicyclic structures.

Scientific Research Applications

Exo-3-amino-[3.3.1]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of exo-3-amino-[3.3.1]nonane involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing various biological pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Exo-3-amino-[3.3.1]nonane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bicyclic structure with an exo-oriented amine group, which provides distinct reactivity and potential for various applications.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

(1S,5R)-bicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C9H17N/c10-9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6,10H2/t7-,8+,9?

InChI Key

AOCFIANMCTVRCR-JVHMLUBASA-N

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)CC(C2)N

Canonical SMILES

C1CC2CC(C1)CC(C2)N

Origin of Product

United States

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